molecular formula C12H10ClN3O B215321 2-(2-Chloroanilino)nicotinamide

2-(2-Chloroanilino)nicotinamide

カタログ番号 B215321
分子量: 247.68 g/mol
InChIキー: ZKRKZJWVTGZJPI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Chloroanilino)nicotinamide, commonly known as C21, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. C21 is a small molecule inhibitor that targets the protein kinases, which are involved in various cellular processes such as cell growth, proliferation, and differentiation.

作用機序

C21 exerts its pharmacological effects by inhibiting the activity of protein kinases, which play a crucial role in various cellular processes such as cell growth, proliferation, and differentiation. C21 binds to the ATP-binding site of protein kinases and prevents the transfer of phosphate groups to the target proteins, thereby inhibiting their activity. The inhibition of protein kinases by C21 leads to the suppression of various cellular processes involved in disease progression, such as cell cycle regulation, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
C21 has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, C21 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation. In inflammation research, C21 has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), leading to the suppression of inflammation. In neurodegenerative disorders, C21 has been shown to reduce neuroinflammation and oxidative stress, leading to the protection of neurons and improvement of cognitive function.

実験室実験の利点と制限

C21 has several advantages for lab experiments, such as its small molecular size, high potency, and selectivity for protein kinases. C21 is also easily synthesized and purified, making it readily available for research. However, C21 has some limitations, such as its poor solubility in water and low bioavailability, which may affect its efficacy in vivo. Furthermore, C21 may have off-target effects on other protein kinases, leading to potential toxicity and adverse effects.

将来の方向性

There are several future directions for the research on C21. One potential direction is to improve the pharmacokinetics and pharmacodynamics of C21 by developing novel formulations and delivery systems. Another direction is to investigate the potential synergistic effects of C21 with other drugs or therapies in the treatment of various diseases. Furthermore, the identification of new protein kinases as potential targets for C21 may lead to the development of new therapeutic applications. Finally, the elucidation of the molecular mechanisms underlying the pharmacological effects of C21 may provide new insights into the pathophysiology of various diseases.

合成法

The synthesis of C21 involves the reaction of 2-chloroaniline and nicotinic acid with an appropriate coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), in the presence of a catalyst, such as N,N'-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of C21. The purity and yield of C21 can be improved by recrystallization and column chromatography.

科学的研究の応用

C21 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, C21 has been shown to inhibit the growth and proliferation of cancer cells by targeting the protein kinases involved in cell cycle regulation. Inflammation is a key factor in many diseases, and C21 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, C21 has been shown to have neuroprotective effects by inhibiting the activation of microglia and reducing neuroinflammation.

特性

製品名

2-(2-Chloroanilino)nicotinamide

分子式

C12H10ClN3O

分子量

247.68 g/mol

IUPAC名

2-(2-chloroanilino)pyridine-3-carboxamide

InChI

InChI=1S/C12H10ClN3O/c13-9-5-1-2-6-10(9)16-12-8(11(14)17)4-3-7-15-12/h1-7H,(H2,14,17)(H,15,16)

InChIキー

ZKRKZJWVTGZJPI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC2=C(C=CC=N2)C(=O)N)Cl

正規SMILES

C1=CC=C(C(=C1)NC2=C(C=CC=N2)C(=O)N)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。